Deschloro Dasatinib

Description

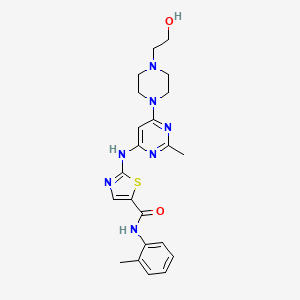

Structure

3D Structure

Properties

IUPAC Name |

2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-N-(2-methylphenyl)-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N7O2S/c1-15-5-3-4-6-17(15)26-21(31)18-14-23-22(32-18)27-19-13-20(25-16(2)24-19)29-9-7-28(8-10-29)11-12-30/h3-6,13-14,30H,7-12H2,1-2H3,(H,26,31)(H,23,24,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMOFUFYOLNJZBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N7O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184919-23-0 | |

| Record name | 2-[[6-[4-(2-Hydroxyethyl)-1-Piperaziny]-2-Methyl-4-Pyrimidinyl]Amino]-N-(2-Methylphenyl)-5-Thiazolecarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Deschloro Dasatinib: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of Deschloro Dasatinib, a close structural analog and potential impurity of the potent tyrosine kinase inhibitor, Dasatinib. This document outlines its chemical structure, physicochemical properties, and its relationship to the parent compound, offering insights relevant to drug development, synthesis, and analysis.

Chemical Structure and Identification

This compound is structurally analogous to Dasatinib, with the notable absence of a chlorine atom on the 2-methylphenyl ring. This substitution has implications for its chemical properties and potential biological activity.

The definitive chemical structure is provided by its IUPAC name and standard chemical identifiers.

-

IUPAC Name: 2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)-N-(o-tolyl)thiazole-5-carboxamide[1]

-

Alternate IUPAC Name: 2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-N-(2-methylphenyl)-1,3-thiazole-5-carboxamide[2]

-

Canonical SMILES: Cc1ccccc1NC(=O)c2cnc(Nc3cc(nc(C)n3)N4CCN(CCO)CC4)s2[2]

-

InChI Key: InChI=1S/C22H27N7O2S/c1-15-5-3-4-6-17(15)26-21(31)18-14-23-22(32-18)27-19-13-20(25-16(2)24-19)29-9-7-28(8-10-29)11-12-30/h3-6,13-14,30H,7-12H2,1-2H3,(H,26,31)(H,23,24,25,27)[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in biological systems and for the development of analytical methods.

| Property | Value | Reference |

| Molecular Formula | C22H27N7O2S | [1][2] |

| Molecular Weight | 453.57 g/mol | [1] |

| Accurate Mass | 453.1947 | [2] |

Relationship to Dasatinib and Biological Context

This compound is primarily recognized as an impurity and a structural analog of Dasatinib. Dasatinib itself is a potent, orally available multi-kinase inhibitor.[3][4] It is a cornerstone in the treatment of Philadelphia chromosome-positive (Ph+) leukemias, including chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[3][5]

Mechanism of Action of Dasatinib:

Dasatinib's therapeutic effect stems from its ability to inhibit several key tyrosine kinases. At nanomolar concentrations, its primary targets include:

-

BCR-ABL Kinase: The hallmark of Ph+ leukemias, this fusion protein drives uncontrolled cancer cell proliferation. Dasatinib binds to both the active and inactive conformations of the ABL kinase domain with high affinity.[5]

-

SRC Family Kinases: This family includes SRC, LCK, YES, and FYN, which are involved in various signaling pathways controlling cell growth, adhesion, and migration.[5]

-

Other Kinases: c-KIT, EPHA2, and PDGFRβ are also inhibited by Dasatinib.[5]

The inhibition of these pathways ultimately leads to the suppression of leukemic cell growth.[5] Dasatinib has demonstrated efficacy in patients who are resistant or intolerant to Imatinib, a first-generation tyrosine kinase inhibitor.[4]

The biological activity of this compound is not as extensively characterized as that of Dasatinib. However, given its structural similarity, it may possess some level of kinase inhibitory activity. Its primary relevance in a pharmaceutical context is as a process-related impurity in the synthesis of Dasatinib, which necessitates careful monitoring and control during manufacturing.

Signaling Pathway Inhibition by Dasatinib

The following diagram illustrates the primary signaling pathways targeted by Dasatinib.

Caption: Simplified signaling pathway showing Dasatinib's inhibition of key kinases.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not widely published. However, methodologies can be inferred from the synthesis of Dasatinib and its analogs.

General Synthetic Approach for Dasatinib Analogs:

The synthesis of Dasatinib and its analogs typically involves a multi-step process. A common route involves the coupling of a substituted thiazole carboxamide with a pyrimidine derivative.

Illustrative Synthetic Workflow:

Caption: A generalized workflow for the synthesis of Dasatinib analogs.

Analytical Characterization:

The characterization of this compound would typically involve a suite of analytical techniques to confirm its identity and purity:

-

High-Performance Liquid Chromatography (HPLC): To determine purity and quantify the compound. A reversed-phase C18 column with a gradient of acetonitrile and water (containing formic acid or ammonium acetate) is a common starting point.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the chemical structure and confirming the absence of the chlorine atom and the positions of other substituents.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups present in the molecule.

Quantitative Data for Dasatinib

While specific quantitative data for this compound is limited in the public domain, the pharmacokinetic parameters of the parent drug, Dasatinib, are well-documented and provide a valuable reference.

Pharmacokinetic Parameters of Dasatinib in Humans

| Parameter | Value | Conditions | Reference |

| Time to Peak Concentration (Tmax) | 0.2 to 6.0 hours | Following oral administration | [6] |

| Half-life (t½) | Approximately 3-5 hours | - | [6] |

| Plasma Protein Binding | 96% | - | [6] |

| Metabolism | Extensively metabolized by CYP3A4 | - | [7] |

| Elimination | Primarily in feces (~85%) | - | [6] |

Clinical Efficacy of Dasatinib in CML

| Patient Population | Response Metric | Response Rate | Reference |

| CML-CP (Imatinib resistant/intolerant) | Complete Hematologic Response (CHR) | 92% (37/40) | [4] |

| CML-CP (Imatinib resistant/intolerant) | Major Cytogenetic Response (MCyR) | 45% (18/40) | [4] |

| CML-AP, CML-BP, or Ph+ ALL | Major Hematologic Response (MHR) | 70% (31/44) | [4] |

| CML-CP with MMR on Imatinib | Deep Molecular Response (DMR) at 12 months | 75% (12/16) | [8] |

Conclusion

This compound is a significant compound in the context of the pharmaceutical development and manufacturing of Dasatinib. Its chemical structure, lacking the chlorine atom of the parent drug, defines its unique physicochemical properties. While its biological activity is not extensively studied, its role as a potential impurity necessitates robust analytical methods for its detection and quantification. The information presented in this guide provides a foundational understanding for researchers and professionals working with Dasatinib and its related compounds.

References

- 1. veeprho.com [veeprho.com]

- 2. This compound | TRC-D289265-1MG | LGC Standards [lgcstandards.com]

- 3. Dasatinib | C22H26ClN7O2S | CID 3062316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The development of dasatinib as a treatment for chronic myeloid leukemia (CML): from initial studies to application in newly diagnosed patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Characterization of dasatinib and its structural analogs as CYP3A4 mechanism-based inactivators and the proposed bioactivation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dasatinib rapidly induces deep molecular response in chronic-phase chronic myeloid leukemia patients who achieved major molecular response with detectable levels of BCR-ABL1 transcripts by imatinib therapy - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Characterization of Deschloro Dasatinib

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the synthesis and characterization of Deschloro Dasatinib, a primary impurity of the multi-targeted kinase inhibitor, Dasatinib. This guide details a plausible synthetic route adapted from established Dasatinib syntheses, outlines rigorous characterization methodologies, and presents expected analytical data in a structured format. The content is intended to support research, impurity profiling, and drug development activities within the pharmaceutical industry.

Introduction

Dasatinib is a potent, orally active, multi-targeted inhibitor of several critical oncogenic kinases, including the BCR-ABL fusion protein and SRC family kinases.[1][2] It is a cornerstone therapy for Philadelphia chromosome-positive (Ph+) Chronic Myeloid Leukemia (CML) and Acute Lymphoblastic Leukemia (ALL).[2][3] During the synthesis and manufacturing of Dasatinib, several process-related impurities can form. One such critical impurity is this compound (also known as Dasatinib Impurity J or 2-((6-(4-(2-Hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)-N-(o-tolyl)thiazole-5-carboxamide).[4][5] This impurity lacks the chlorine atom on the N-(2-chloro-6-methylphenyl) moiety of the parent molecule. Understanding the synthesis and characterization of this compound is crucial for quality control, impurity profiling, and ensuring the safety and efficacy of the final drug product.

This guide presents a logical synthetic pathway and detailed characterization protocols for this compound, based on established literature for Dasatinib.

Synthesis of this compound

The synthesis of this compound mirrors the established routes for Dasatinib, with the key modification being the substitution of 2-chloro-6-methylaniline with 2-methylaniline (o-toluidine) in the initial steps. The following workflow outlines a common and efficient synthetic approach.

Caption: Key starting material difference between Dasatinib and this compound synthesis.

Experimental Protocol: A Representative Synthesis

This protocol is adapted from a known synthetic route for Dasatinib.[6] The core strategy involves the formation of a key thiazole carboxamide intermediate, which is then coupled with the pyrimidine core and finally with the piperazine side chain.

Step 1: Synthesis of N-(2-methylphenyl)-2-aminothiazole-5-carboxamide

-

To a stirred solution of 2-methylaniline (o-toluidine) (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane), add triethylamine (1.2 eq).

-

Cool the mixture to 0-5 °C.

-

Slowly add a solution of 2-chlorothiazole-5-carbonyl chloride (1.1 eq) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction to completion using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, quench the reaction with water and extract the product with the organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate. Purify via recrystallization or column chromatography.

Step 2: Coupling with 4,6-dichloro-2-methylpyrimidine

-

To a solution of the intermediate from Step 1 (1.0 eq) in a polar aprotic solvent (e.g., THF or DMF), add a strong base such as sodium hydride (NaH) (1.5 eq) portion-wise at 0 °C.

-

Stir the mixture for 30 minutes.

-

Add 4,6-dichloro-2-methylpyrimidine (1.2 eq) and heat the reaction mixture to 80-90 °C for 6-8 hours.[1]

-

Monitor the reaction progress by HPLC.

-

After completion, cool the reaction mixture and carefully quench with a saturated solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., Ethyl Acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude coupled product.

Step 3: Final Coupling with 1-(2-hydroxyethyl)piperazine

-

Dissolve the crude product from Step 2 (1.0 eq) in a high-boiling point solvent like dioxane or n-butanol.[6]

-

Add 1-(2-hydroxyethyl)piperazine (2.0 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

-

Reflux the mixture for 18-24 hours, monitoring by HPLC.

-

Upon completion, cool the reaction mixture and concentrate under vacuum.

-

Purify the resulting residue by column chromatography on silica gel to afford the final product, this compound.

Synthesis Workflow Diagram

Caption: Experimental workflow for the multi-step synthesis of this compound.

Summary of Reaction Data

The following table summarizes the expected inputs and outcomes for the synthesis. Yields and purity are representative and may vary based on specific reaction conditions and purification efficiency.

| Parameter | Step 1: Amide Formation | Step 2: Pyrimidine Coupling | Step 3: Piperazine Coupling |

| Key Reagents | 2-Methylaniline, 2-Chlorothiazole-5-carbonyl chloride | Intermediate 1, 4,6-dichloro-2-methylpyrimidine | Intermediate 2, 1-(2-hydroxyethyl)piperazine |

| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) | Dioxane |

| Base | Triethylamine (TEA) | Sodium Hydride (NaH) | DIPEA |

| Temperature | 0 °C to Room Temp. | 80-90 °C | Reflux (~101 °C) |

| Typical Reaction Time | 12-16 hours | 6-8 hours | 18-24 hours |

| Expected Yield | 85-95% | 70-85% | 80-90% |

| Analytical Control | TLC, HPLC | HPLC | HPLC |

Characterization of this compound

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. Standard analytical techniques are employed for this purpose.

Analytical Methodologies

1. High-Performance Liquid Chromatography (HPLC):

-

Purpose: To determine the purity of the final compound and reaction intermediates.

-

Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient: A time-based gradient from 5% B to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm and 320 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve sample in a 1:1 mixture of Acetonitrile and Water.

-

2. Mass Spectrometry (MS):

-

Purpose: To confirm the molecular weight of the compound.

-

Technique: Electrospray Ionization (ESI) in positive mode is typically used. The expected [M+H]⁺ ion should be observed.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To elucidate the chemical structure of the molecule.

-

Techniques:

-

¹H NMR: Provides information on the number, environment, and connectivity of protons.

-

¹³C NMR: Provides information on the carbon skeleton of the molecule.

-

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃).

Summary of Expected Characterization Data

| Technique | Parameter | Expected Observation |

| HPLC | Purity | ≥ 98% (after purification) |

| Retention Time | A single major peak at a characteristic retention time under specified conditions. | |

| Mass Spec (ESI+) | Molecular Formula | C₂₁H₂₄N₇O₂S |

| Molecular Weight | 438.53 g/mol | |

| [M+H]⁺ Ion | Expected at m/z ≈ 439.18 | |

| ¹H NMR | Chemical Shifts (ppm) | - Signals corresponding to aromatic protons on the thiazole and phenyl rings.- A singlet for the methyl group on the phenyl ring.- A singlet for the methyl group on the pyrimidine ring.- Signals for the piperazine and hydroxyethyl protons.- Amide (NH) and amine (NH) protons, typically as broad singlets. |

| ¹³C NMR | Chemical Shifts (ppm) | - Resonances for all 21 distinct carbon atoms.- Signals in the aromatic region (110-160 ppm).- Carbonyl carbon signal (~160-170 ppm).- Signals for aliphatic carbons of the piperazine, ethyl, and methyl groups. |

| FTIR | Wavenumbers (cm⁻¹) | - N-H stretching vibrations (~3300-3400 cm⁻¹).- C=O stretching (amide) (~1650-1680 cm⁻¹).- C=N and C=C stretching in aromatic rings (~1500-1600 cm⁻¹). |

Biological Context: Kinase Inhibition Pathway

Dasatinib functions as a potent inhibitor of the BCR-ABL kinase, the hallmark of Ph+ CML, and SRC family kinases.[2] It binds to both the active and inactive conformations of the ABL kinase domain, effectively blocking the downstream signaling pathways that lead to uncontrolled cell proliferation and survival.[2] this compound, as a structurally similar analogue, is presumed to have a similar mechanism of action, although its potency and kinase inhibition profile may differ and would require experimental validation.

Caption: Simplified BCR-ABL signaling pathway inhibited by Dasatinib.

Conclusion

This technical guide provides a framework for the synthesis and characterization of this compound. By adapting established synthetic routes for Dasatinib, a plausible and efficient pathway is outlined. The detailed characterization plan, utilizing standard analytical techniques such as HPLC, MS, and NMR, ensures the unambiguous identification and purity assessment of the compound. This information is vital for pharmaceutical scientists and researchers involved in the development, quality control, and regulatory submission of Dasatinib-containing drug products.

References

- 1. Dasatinib monohydrate: Structure and Synthesis method_Chemicalbook [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. The development of dasatinib as a treatment for chronic myeloid leukemia (CML): from initial studies to application in newly diagnosed patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dasatinib iMpurity | 1184919-23-0 [amp.chemicalbook.com]

- 5. ::this compound | CAS No: 1184919-23-0 | Svaklifesciences:: [svaklifesciences.com]

- 6. Dasatinib synthesis - chemicalbook [chemicalbook.com]

Unveiling the Kinase Inhibition Profile of Dasatinib: A Technical Overview

Introduction

Dasatinib is a potent, orally available small-molecule inhibitor of multiple tyrosine kinases.[1][2][3][4] It is a prominent therapeutic agent in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][3] Its mechanism of action centers on the competitive inhibition of the ATP-binding site of a spectrum of kinases, thereby blocking downstream signaling pathways that are crucial for tumor cell proliferation and survival.[1][5]

Mechanism of Action: Targeting the Kinase ATP-Binding Pocket

Dasatinib exerts its inhibitory effects by binding to the ATP-binding pocket of its target kinases.[1][5] Unlike some other kinase inhibitors that preferentially bind to the inactive conformation of the kinase, Dasatinib can effectively bind to both the active and inactive conformations of the ABL kinase domain.[1][3][6] This dual-binding capability is a key factor in its increased potency and its ability to overcome resistance to other tyrosine kinase inhibitors like imatinib, which primarily recognize the inactive state.[1][3] The binding of Dasatinib prevents the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins, a critical step in signal transduction.

The structural basis of Dasatinib's interaction with the ABL kinase domain reveals that it has fewer interactions with the P-loop and the activation loop compared to imatinib, which contributes to its activity against many imatinib-resistant mutants.[6]

Kinase Selectivity Profile

Dasatinib is a multi-targeted kinase inhibitor, demonstrating potent activity against a range of kinases.[1][2][3][4] Its primary targets include BCR-ABL, SRC family kinases (SRC, LCK, HCK, FYN, YES, FGR, BLK, LYN, FRK), c-KIT, ephrin type-A receptor 2 (EPHA2), and platelet-derived growth factor receptor β (PDGFRβ).[1][3][4]

Quantitative Kinase Inhibition Data

The following table summarizes the inhibitory activity of Dasatinib against various kinases, presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values.

| Kinase Target | IC50 / Ki | Assay Type | Reference |

| BCR-ABL | <1.0 nM (IC50) | Cell-free | [2] |

| BCR-ABL | 0.6 - 11 nM (IC50) | Cell-based | [7] |

| Src | 0.5 nM (IC50) | Cell-free | [8] |

| Src | 0.8 nM (IC50) | Cell-free | [2] |

| c-Kit | 79 nM (IC50) | Cell-free | [2] |

| Lck | 1.1 nM (IC50) | Not Specified | Not Specified |

| Yes | 0.4 nM (IC50) | Not Specified | Not Specified |

| Fyn | 0.2 nM (IC50) | Not Specified | Not Specified |

| PDGFRβ | 28 nM (IC50) | Not Specified | Not Specified |

| EphA2 | 30 nM (IC50) | Not Specified | Not Specified |

Impact on Cellular Signaling Pathways

By inhibiting its target kinases, Dasatinib disrupts multiple downstream signaling pathways that are critical for cancer cell function. The inhibition of BCR-ABL, the hallmark of CML, directly blocks the aberrant signaling that drives uncontrolled cell proliferation and survival.[1] Furthermore, the inhibition of SRC family kinases, which are involved in a wide array of cellular processes including cell growth, survival, and migration, contributes to the broad anti-tumor activity of Dasatinib.[1][4]

Signaling Pathway Diagram

Caption: Dasatinib inhibits key tyrosine kinases, blocking downstream signaling pathways and promoting apoptosis.

Experimental Protocols

The characterization of Dasatinib's kinase inhibition profile relies on various biochemical and cellular assays.

Biochemical Kinase Assays

Objective: To determine the direct inhibitory activity of Dasatinib against purified kinases.

Methodology:

-

Kinase and Substrate Preparation: Recombinant purified kinases and their specific peptide substrates are prepared.

-

Assay Reaction: The kinase, substrate, and ATP (often radiolabeled with ³²P or ³³P) are incubated in a suitable buffer system in the presence of varying concentrations of Dasatinib or a vehicle control (e.g., DMSO).

-

Phosphorylation Measurement: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved through methods such as:

-

Filter-binding assays: The phosphorylated substrate is captured on a filter membrane, and the radioactivity is measured using a scintillation counter.

-

Luminescence-based assays: These assays measure the amount of ATP remaining after the kinase reaction, which is inversely proportional to kinase activity.

-

-

Data Analysis: The percentage of kinase inhibition is calculated for each Dasatinib concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cellular Proliferation Assays

Objective: To assess the effect of Dasatinib on the growth and viability of cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cell lines (e.g., K562 for CML) are seeded in multi-well plates at a specific density.

-

Drug Treatment: The cells are treated with a range of concentrations of Dasatinib or a vehicle control for a defined period (e.g., 72 hours).

-

Viability Assessment: Cell viability is measured using various methods, including:

-

MTT or MTS assays: These colorimetric assays measure the metabolic activity of viable cells.

-

Luminescence-based assays (e.g., CellTiter-Glo®): These assays quantify the amount of ATP present, which is an indicator of cell viability.[9]

-

-

Data Analysis: The percentage of cell growth inhibition is calculated for each Dasatinib concentration, and the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value is determined.

Experimental Workflow Diagram

Caption: Workflow for biochemical and cellular assays to evaluate Dasatinib's inhibitory activity.

Conclusion

Dasatinib is a highly potent, multi-targeted tyrosine kinase inhibitor that effectively blocks the activity of key kinases involved in cancer cell proliferation and survival. Its ability to bind to both active and inactive kinase conformations contributes to its broad efficacy and its utility in overcoming resistance to other kinase inhibitors. The understanding of its mechanism of action, kinase selectivity, and impact on cellular signaling pathways continues to be crucial for its clinical application and the development of future targeted therapies.

References

- 1. What is the mechanism of Dasatinib? [synapse.patsnap.com]

- 2. selleckchem.com [selleckchem.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Inhibition of SRC family kinases and receptor tyrosine kinases by dasatinib: possible combinations in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The development of dasatinib as a treatment for chronic myeloid leukemia (CML): from initial studies to application in newly diagnosed patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. noblelifesci.com [noblelifesci.com]

Unveiling the Biological Profile of Deschloro Dasatinib: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dasatinib is a potent second-generation tyrosine kinase inhibitor (TKI) pivotal in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Its efficacy is rooted in the inhibition of the BCR-ABL fusion protein and the SRC family of kinases. As with any synthesized pharmaceutical compound, Dasatinib is accompanied by process-related impurities that require rigorous characterization to ensure the safety and efficacy of the final drug product. One such impurity is Deschloro Dasatinib, a structural analog lacking the chlorine atom on the 2-chloro-6-methylphenyl moiety. This technical guide provides a comprehensive overview of the known biological activity of Dasatinib, serving as a critical reference point for understanding the potential biological implications of the this compound impurity. Due to a lack of publicly available data on the specific biological activity of this compound, this document will focus on the established pharmacology of Dasatinib while providing the necessary experimental context for the evaluation of related impurities.

Introduction to Dasatinib and the Significance of Impurity Profiling

Dasatinib exerts its therapeutic effect by targeting multiple kinases involved in oncogenesis.[1] It is a potent inhibitor of the BCR-ABL kinase, the hallmark of CML, and also demonstrates significant activity against SRC family kinases (including SRC, LCK, YES, and FYN), c-KIT, EPHA2, and PDGFRβ.[1][2][3] The control of impurities in active pharmaceutical ingredients (APIs) like Dasatinib is a critical aspect of drug development and manufacturing, mandated by regulatory bodies worldwide to ensure product quality and patient safety.[4][5] Process-related impurities, such as this compound, may arise during synthesis and can potentially possess their own pharmacological or toxicological profiles. Therefore, understanding the biological activity of such impurities is paramount.

Biological Activity of Dasatinib

The biological activity of Dasatinib has been extensively characterized through a variety of in vitro and cellular assays. This section summarizes the key quantitative data regarding its inhibitory activity against primary target kinases and its anti-proliferative effects on cancer cell lines.

Kinase Inhibition Profile

Dasatinib is a highly potent inhibitor of both BCR-ABL and SRC family kinases, with IC50 values typically in the low nanomolar range. The following table summarizes the reported inhibitory activities of Dasatinib against its key targets.

| Target Kinase | IC50 (nM) | Assay Type | Reference |

| BCR-ABL | < 1 | Cell-free | [1][2][3] |

| SRC | 0.5 - 0.8 | Cell-free | [1][3][6] |

| LCK | 0.4 | Cell-free | |

| YES | 0.5 | Cell-free | |

| FYN | < 3 | Cell-free | |

| c-KIT | 5 - 79 | Cell-free | [1][3] |

| PDGFRβ | < 30 | Cell-free | [6] |

| EphA2 | < 30 | Cell-free | [6] |

Cellular Activity

The potent kinase inhibition of Dasatinib translates to significant anti-proliferative activity in cancer cell lines harboring the BCR-ABL fusion protein.

| Cell Line | IC50 (nM) | Assay Type | Reference |

| K562 (CML) | ~1 - 3 | Cell Proliferation | |

| Ba/F3 (Pro-B) expressing BCR-ABL | < 1 | Cell Proliferation | [1] |

Biological Activity of this compound: A Data Gap

A thorough review of the scientific literature and publicly available regulatory documents reveals a notable absence of quantitative data on the biological activity of this compound. While its existence as a process-related impurity is acknowledged, its specific inhibitory potency against kinases such as BCR-ABL and SRC, or its anti-proliferative effects on cancer cell lines, have not been reported.

From a structure-activity relationship (SAR) perspective, the chlorine atom on the phenyl ring of Dasatinib plays a role in the overall binding affinity and conformation of the molecule within the kinase active site. The absence of this halogen in this compound would likely alter its binding interactions and, consequently, its inhibitory potency. However, without experimental data, the extent of this alteration remains speculative.

Experimental Protocols

To facilitate the biological evaluation of Dasatinib impurities like this compound, this section provides detailed methodologies for key in vitro assays.

In Vitro Kinase Inhibition Assay (BCR-ABL)

This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against the BCR-ABL kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against BCR-ABL kinase activity.

Materials:

-

Recombinant human ABL1 (or BCR-ABL) kinase domain

-

Biotinylated peptide substrate (e.g., Biotin-EAIYAAPFAKKK-NH2)

-

ATP (Adenosine triphosphate)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

Test compound (e.g., this compound) dissolved in DMSO

-

Dasatinib (as a positive control)

-

Streptavidin-coated plates

-

Europium-labeled anti-phosphotyrosine antibody (e.g., PT66-Eu)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.05% Tween-20)

-

Time-resolved fluorescence (TRF) plate reader

Procedure:

-

Prepare serial dilutions of the test compound and Dasatinib in DMSO.

-

Add a small volume of the diluted compounds to the wells of a microtiter plate.

-

Add the BCR-ABL kinase and the biotinylated peptide substrate to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing EDTA.

-

Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind.

-

Wash the plate to remove unbound components.

-

Add the Europium-labeled anti-phosphotyrosine antibody and incubate to allow binding to the phosphorylated substrate.

-

Wash the plate to remove unbound antibody.

-

Add enhancement solution and read the time-resolved fluorescence signal.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression analysis.

Cell Viability Assay (MTT Assay)

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability.

Objective: To determine the effect of a test compound on the viability of a cancer cell line (e.g., K562).

Materials:

-

K562 cells (or other suitable cell line)

-

Cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)

-

Test compound (e.g., this compound) dissolved in DMSO

-

Dasatinib (as a positive control)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the K562 cells into a 96-well plate at a predetermined density and allow them to attach overnight.

-

Prepare serial dilutions of the test compound and Dasatinib in cell culture medium.

-

Remove the old medium from the wells and add the medium containing the diluted compounds.

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group compared to the untreated control.

-

Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways inhibited by Dasatinib.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. Dasatinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 6. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties and Solubility of Deschloro Dasatinib

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of Deschloro Dasatinib, a known impurity of the tyrosine kinase inhibitor, Dasatinib. Due to its status as an impurity, publicly available experimental data for this compound is limited. This document compiles the available predicted data for this compound and offers context by comparing it with the well-characterized properties of the parent compound, Dasatinib. Furthermore, this guide outlines detailed experimental protocols for determining key physicochemical parameters such as pKa, logP, and aqueous solubility, which are critical for the characterization of any active pharmaceutical ingredient (API) or its impurities. Finally, a summary of the signaling pathways affected by Dasatinib is presented to provide a potential framework for understanding the biological activity of this compound.

Physicochemical Properties

The physicochemical properties of a molecule are fundamental to its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While specific experimental data for this compound is scarce, predicted values and data for the parent compound, Dasatinib, are presented below for comparative purposes.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and Dasatinib.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C22H27N7O2S | [1][2] |

| Molecular Weight | 453.56 g/mol | [1][2] |

| Melting Point | >177°C (decomposition) | [1] |

| Predicted pKa | 11.87 ± 0.70 | [2] |

| Predicted logP | Not available | |

| Aqueous Solubility | Not available |

Table 2: Physicochemical Properties of Dasatinib

| Property | Value | Source |

| Molecular Formula | C22H26ClN7O2S | [3] |

| Molecular Weight | 488.0 g/mol | [3] |

| pKa | 3.1, 6.8, 10.8 | [4] |

| logP | 1.8 | |

| Aqueous Solubility | Low, pH-dependent | [5] |

| Solubility in DMSO | ~14.3 mg/mL | |

| Solubility in DMF | ~25 mg/mL | [3] |

Experimental Protocols for Physicochemical Characterization

Accurate determination of physicochemical properties is crucial for drug development. The following sections detail standard experimental protocols that can be employed to characterize this compound.

Determination of pKa (Acid Dissociation Constant)

The pKa value indicates the strength of an acid or base and is critical for predicting the ionization state of a molecule at a given pH, which in turn affects its solubility and permeability.

Methodology: Potentiometric Titration [6][7][8]

Potentiometric titration is a widely used and accurate method for pKa determination.

-

Preparation of the Analyte Solution: A precise amount of the compound (e.g., this compound) is dissolved in a suitable solvent, typically a co-solvent system (e.g., water-methanol) for poorly soluble compounds, to a known concentration (e.g., 1 mM).[6] The ionic strength of the solution is kept constant using an inert salt like KCl (e.g., 0.15 M).[6]

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH).[6]

-

pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.[6]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the sigmoid curve.[6][8] For polyprotic substances, multiple inflection points may be observed. The experiment should be performed in triplicate to ensure reproducibility.[6]

Workflow for Potentiometric pKa Determination

Caption: Workflow for pKa determination by potentiometric titration.

Determination of logP (Octanol-Water Partition Coefficient)

The logP value is a measure of a compound's lipophilicity, which is a key determinant of its membrane permeability and interaction with biological targets.

Methodology: Shake-Flask Method [9][10]

The shake-flask method is the traditional and most reliable method for logP determination.

-

Phase Preparation: n-Octanol and water (or a suitable buffer, typically at pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation.[11]

-

Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then mixed in a flask and shaken until equilibrium is reached (typically for several hours).

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

-

Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[9]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.[10]

Workflow for Shake-Flask logP Determination

Caption: Workflow for logP determination by the shake-flask method.

Determination of Aqueous Solubility

Aqueous solubility is a critical property that affects the bioavailability of orally administered drugs.

Methodology: Equilibrium Solubility (Shake-Flask Method) [12][13][14]

This method determines the solubility of a compound at equilibrium in a specific aqueous medium.

-

Preparation of Media: Prepare aqueous buffers at different pH values, typically covering the physiological range (e.g., pH 1.2, 4.5, and 6.8).[13]

-

Equilibration: An excess amount of the solid compound is added to a known volume of each buffer in a sealed container. The suspensions are then agitated (e.g., using a shaker bath) at a constant temperature (typically 37 ± 1 °C) until equilibrium is reached.[13][14] The time to reach equilibrium should be determined in preliminary studies.

-

Sample Collection and Preparation: At appropriate time points, samples are withdrawn from each container and immediately filtered (e.g., using a 0.45 µm filter) or centrifuged to remove undissolved solids.

-

Concentration Analysis: The concentration of the dissolved compound in the filtrate or supernatant is determined by a validated analytical method, such as HPLC.

-

Solubility Determination: The solubility is reported as the mean concentration from samples where equilibrium has been established.

Signaling Pathways

While no specific studies on the signaling pathways affected by this compound are publicly available, it is plausible that it may interact with similar targets as its parent compound, Dasatinib, due to structural similarity. Dasatinib is a multi-targeted kinase inhibitor.[15]

Dasatinib is known to inhibit the following kinases and their associated signaling pathways:

-

BCR-ABL Kinase: The primary target in Philadelphia chromosome-positive (Ph+) leukemias.[15][16]

-

SRC Family Kinases (SFKs): Including SRC, LCK, and YES.

-

c-KIT

-

Ephrin Receptors

-

PDGF Receptor (PDGFR)

Inhibition of these kinases by Dasatinib leads to the modulation of downstream signaling pathways that are crucial for cell proliferation, survival, and migration. These include:

Dasatinib Signaling Pathway Inhibition

Caption: Inhibition of key signaling pathways by Dasatinib.

Conclusion

This technical guide has summarized the currently available physicochemical data for this compound and provided detailed methodologies for its experimental characterization. While there is a lack of specific experimental data for this impurity, the provided protocols offer a clear path for its comprehensive analysis. The information on the signaling pathways of the parent compound, Dasatinib, serves as a valuable starting point for investigating the potential biological activities of this compound. Further research is warranted to fully elucidate the properties and biological effects of this compound.

References

- 1. Dasatinib iMpurity | 1184919-23-0 [amp.chemicalbook.com]

- 2. guidechem.com [guidechem.com]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 8. medwinpublishers.com [medwinpublishers.com]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. acdlabs.com [acdlabs.com]

- 11. agilent.com [agilent.com]

- 12. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]

- 13. who.int [who.int]

- 14. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 15. Dasatinib | C22H26ClN7O2S | CID 3062316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. go.drugbank.com [go.drugbank.com]

- 17. Direct effect of dasatinib on signal transduction pathways associated with a rapid mobilization of cytotoxic lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Direct effect of dasatinib on signal transduction pathways associated with a rapid mobilization of cytotoxic lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Unraveling the Presence of Deschloro Dasatinib: An In-depth Guide to its Discovery and Origin in Drug Synthesis

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the discovery and origin of Deschloro Dasatinib, a critical process-related impurity in the synthesis of the tyrosine kinase inhibitor, Dasatinib.

In the intricate landscape of pharmaceutical manufacturing, the purity of an active pharmaceutical ingredient (API) is paramount to its safety and efficacy. This whitepaper delves into the origins and formation of this compound, a known process-related impurity encountered during the synthesis of Dasatinib. Understanding the genesis of such impurities is crucial for the development of robust manufacturing processes that ensure the quality and consistency of the final drug product.

The Genesis of an Impurity: A Process-Related Origin

This compound, chemically identified as 2-((6-(4-(2-Hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)-N-(o-tolyl)thiazole-5-carboxamide, is structurally analogous to Dasatinib, with the notable absence of a chlorine atom on the N-phenyl ring. Its formation is not a result of degradation but is intrinsically linked to the synthetic route of Dasatinib.

The most probable origin of this compound lies in the starting materials used for the synthesis of the key intermediate, 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. The synthesis of this intermediate involves the reaction of 2-chloro-6-methylaniline with a suitable thiazole precursor. If the 2-chloro-6-methylaniline starting material contains the dechlorinated analog, 2-methylaniline (o-toluidine), as an impurity, this will inevitably lead to the formation of 2-amino-N-(o-tolyl)thiazole-5-carboxamide. This dechlorinated intermediate then proceeds through the subsequent reaction steps alongside its chlorinated counterpart, ultimately yielding this compound in the final API.

Synthetic Pathway Leading to Dasatinib and the Introduction of this compound

The synthesis of Dasatinib is a multi-step process. A common route involves the coupling of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide with 4,6-dichloro-2-methylpyrimidine, followed by the introduction of the hydroxyethylpiperazine side chain.

The logical workflow for the formation of both Dasatinib and this compound can be visualized as follows:

Analytical Methodologies for Detection and Control

The presence of this compound necessitates robust analytical methods to ensure its level is controlled within acceptable limits in the final drug substance. High-performance liquid chromatography (HPLC) is the primary technique employed for the separation and quantification of Dasatinib and its related substances.

Table 1: Illustrative HPLC Method Parameters for Impurity Profiling

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.02 M Potassium dihydrogen phosphate buffer (pH adjusted to 6.5 with triethylamine) |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 27 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 320 nm |

| Injection Volume | 10 µL |

Note: This is an exemplary method and may require optimization based on specific instrumentation and column chemistry.

Experimental Protocols

Synthesis of N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide (Key Intermediate for Dasatinib)

A general procedure for the synthesis of the key chlorinated intermediate is as follows:

-

Dissolution: Dissolve 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide in a suitable aprotic solvent (e.g., tetrahydrofuran, DMF).

-

Base Addition: Add a strong base (e.g., sodium hydride, potassium tert-butoxide) at a controlled temperature (e.g., 0-5 °C) to deprotonate the amino group.

-

Coupling: Slowly add a solution of 4,6-dichloro-2-methylpyrimidine in the same solvent to the reaction mixture.

-

Reaction: Allow the reaction to proceed at a specified temperature (e.g., room temperature or slightly elevated) for a sufficient duration, monitoring the progress by a suitable analytical technique (e.g., TLC, HPLC).

-

Work-up: Quench the reaction with water and extract the product into an organic solvent.

-

Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired intermediate.

The analogous reaction with 2-amino-N-(o-tolyl)thiazole-5-carboxamide would yield the corresponding precursor to this compound.

Signaling Pathway of Dasatinib

Dasatinib is a potent inhibitor of multiple tyrosine kinases, including BCR-ABL, SRC family kinases, c-KIT, and PDGFR. By binding to the ATP-binding site of these kinases, Dasatinib blocks their catalytic activity, thereby inhibiting downstream signaling pathways that are crucial for the proliferation and survival of cancer cells.

The biological impact of the this compound impurity is not extensively documented in publicly available literature. However, given the structural similarity to Dasatinib, it is plausible that it may exhibit similar, albeit potentially altered, kinase inhibitory activity. The absence of the chlorine atom could affect the binding affinity of the molecule to its target kinases, potentially leading to a different pharmacological and toxicological profile. Further research is warranted to fully characterize the biological activity of this compound.

Conclusion

The presence of this compound in the final drug substance is a direct consequence of impurities in the starting materials used in the manufacturing process. A thorough understanding of the synthetic route and potential side reactions is essential for implementing effective control strategies. These strategies should include stringent quality control of raw materials, optimization of reaction conditions to minimize impurity formation, and the use of validated analytical methods for the detection and quantification of this and other process-related impurities. By proactively addressing the origin of this compound, pharmaceutical manufacturers can ensure the consistent production of high-quality Dasatinib, ultimately safeguarding patient safety and therapeutic efficacy.

Deschloro Dasatinib CAS number and molecular formula.

An In-depth Technical Guide to Deschloro Dasatinib

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a primary impurity and analog of the potent tyrosine kinase inhibitor Dasatinib, is of significant interest in pharmaceutical research and development. Understanding its chemical properties, biological activity, and synthesis is crucial for the quality control of Dasatinib and for the exploration of new therapeutic agents. This technical guide provides a comprehensive overview of this compound, including its chemical identity, relevant signaling pathways, and detailed experimental methodologies.

Chemical and Physical Properties

This compound is structurally similar to Dasatinib, with the key difference being the absence of a chlorine atom on the N-(2-chloro-6-methylphenyl) group. This modification can influence its biological activity and pharmacokinetic profile. The fundamental properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 1184919-23-0 | [1] |

| Molecular Formula | C22H27N7O2S | [1] |

| Molecular Weight | 453.56 g/mol | [1] |

| IUPAC Name | 2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)-N-(o-tolyl)thiazole-5-carboxamide | |

| Appearance | Brown Solid | |

| Melting Point | >177°C (decomposed) | |

| Solubility | DMSO (Slightly), Ethanol (Slightly) |

Biological Activity and Mechanism of Action

As an analog of Dasatinib, this compound is presumed to exhibit a similar mechanism of action by targeting multiple tyrosine kinases. Dasatinib is a potent inhibitor of the BCR-ABL fusion protein, a hallmark of Chronic Myeloid Leukemia (CML), and SRC family kinases. By binding to the ATP-binding site of these kinases, it disrupts downstream signaling pathways that control cell proliferation and survival.

Comparative Biological Activity of Dasatinib:

| Target | IC50 (nM) | Cell Line/Assay | Reference |

| Bcr-Abl | <1.0 | Cell-free assay | [2] |

| Src | 0.5 - 0.8 | Cell-free assay | [2][3] |

| c-Kit | 79 | Cell-free assay | [2] |

| K562 (CML) | <1.0 | Cell proliferation assay | |

| PC3 (Prostate) | 9.4 | Cell proliferation assay | |

| MDA-MB-231 (Breast) | 12 | Cell proliferation assay | |

| WiDr (Colon) | 52 | Cell proliferation assay |

Signaling Pathways

Dasatinib and its analogs affect critical signaling pathways involved in oncogenesis. The primary pathways include the BCR-ABL pathway, the SRC kinase pathway, and downstream effectors such as MAPK, PI3K/Akt, and STAT5.

Figure 1. Simplified signaling pathway showing the inhibitory action of Dasatinib on key oncogenic kinases.

Experimental Protocols

Synthesis of this compound

While a specific protocol for this compound is not widely published, its synthesis can be adapted from the known synthesis of Dasatinib and its analogs. The general approach involves a multi-step synthesis culminating in the coupling of key intermediates.

Representative Synthesis Scheme:

-

Amide Formation: Reaction of 2-aminothiazole-5-carboxylic acid with o-toluidine to form the corresponding amide.

-

Coupling Reaction: Nucleophilic aromatic substitution between the thiazole intermediate and a substituted pyrimidine, such as 4,6-dichloro-2-methylpyrimidine.

-

Final Amination: Reaction of the resulting chloro-pyrimidine intermediate with 1-(2-hydroxyethyl)piperazine to yield this compound.

This is a generalized scheme. Reaction conditions, catalysts, and protecting group strategies would need to be optimized for the specific synthesis of this compound.

Analytical Method for Impurity Profiling by RP-HPLC

A robust analytical method is essential for the quality control of Dasatinib, ensuring that impurities like this compound are accurately quantified. The following is a representative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.02 M Ammonium Acetate in water, pH adjusted to 3.0 with Acetic Acid |

| Mobile Phase B | Methanol |

| Gradient | Time (min) |

| 0 | |

| 15 | |

| 20 | |

| 22 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 324 nm |

| Injection Volume | 10 µL |

Sample Preparation:

-

Accurately weigh and dissolve the Dasatinib sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 0.5 mg/mL.

-

Sonicate for 10 minutes to ensure complete dissolution.

-

Filter the solution through a 0.45 µm nylon filter before injection.

Figure 2. General workflow for the analysis of Dasatinib and its impurities by RP-HPLC.

Conclusion

This compound is a critical compound to monitor in the manufacturing of Dasatinib. Its similar structure suggests a comparable, though likely different, biological activity profile. The information and methodologies presented in this guide provide a foundational understanding for researchers and professionals involved in the development, analysis, and quality control of Dasatinib. Further studies are warranted to fully elucidate the specific biological effects and pharmacokinetic properties of this compound.

References

Deschloro Dasatinib: An Uncharacterized Synthetic Impurity with Unknown Pharmacological Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deschloro Dasatinib is a known process impurity of the potent multi-targeted kinase inhibitor, Dasatinib. While Dasatinib is a well-established therapeutic agent for certain types of leukemia, information regarding the potential pharmacological effects of its deschloro analog is conspicuously absent from published scientific literature. This technical guide summarizes the available information on this compound and highlights the current void in understanding its biological activity.

Chemical Identity

This compound is structurally analogous to Dasatinib, with the key difference being the absence of a chlorine atom on the N-(2-chloro-6-methylphenyl) group. It is identified by the following:

| Property | Value |

| Chemical Name | 2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)-N-(o-tolyl)thiazole-5-carboxamide |

| Molecular Formula | C22H27N7O2S |

| CAS Number | 1184919-23-0 |

Current Status: A Pharmacologically Undefined Entity

Despite its availability as a chemical reference standard from various suppliers for analytical and quality control purposes, extensive searches of scientific databases and literature reveal no published studies detailing the pharmacological properties of this compound. It is primarily categorized as a synthetic impurity or a drug intermediate.

There is currently no publicly available data on:

-

Kinase Inhibition Profile: The inhibitory activity of this compound against BCR-ABL, Src family kinases, or any other kinase targets of Dasatinib has not been reported.

-

Cellular Activity: In vitro studies on cancer cell lines to determine its anti-proliferative or cytotoxic effects are absent from the literature.

-

Mechanism of Action: Without kinase inhibition or cellular data, the mechanism of action of this compound remains entirely unknown.

-

Pharmacokinetics and Metabolism: As it is not a known major metabolite of Dasatinib, its absorption, distribution, metabolism, and excretion (ADME) properties have not been investigated.

-

In Vivo Efficacy and Toxicity: No preclinical or animal studies have been published to assess the potential therapeutic effects or toxicity profile of this compound.

The Significance of the Chlorine Atom in Dasatinib's Activity

The chlorine atom in Dasatinib plays a crucial role in its binding affinity and inhibitory potency. Structure-activity relationship (SAR) studies of Dasatinib and its analogs have demonstrated that substitutions on the N-phenyl ring significantly influence its interaction with the target kinases. The absence of this chlorine atom in this compound would logically alter its binding characteristics within the ATP-binding pocket of its target kinases. However, the nature and extent of this alteration—whether it leads to a loss of activity, a change in selectivity, or a reduction in potency—has not been experimentally determined.

Logical Relationship: From Parent Compound to Uncharacterized Impurity

The following diagram illustrates the relationship between Dasatinib and its deschloro impurity, highlighting the lack of pharmacological data for the latter.

Conclusion and Future Directions

This compound remains a pharmacological enigma. While its existence as a synthetic impurity of Dasatinib is acknowledged, its potential biological effects are completely uninvestigated in the public domain. For researchers in drug development and medicinal chemistry, the characterization of such impurities is crucial for a comprehensive understanding of a drug's safety and efficacy profile.

Future research efforts should be directed towards:

-

Synthesis and Purification: Obtaining a pure sample of this compound for biological evaluation.

-

In Vitro Kinase Assays: Screening this compound against a panel of kinases, particularly those targeted by Dasatinib, to determine its inhibitory profile and potency.

-

Cell-Based Assays: Evaluating its effects on the proliferation and viability of relevant cancer cell lines.

-

Computational Modeling: Performing molecular docking studies to predict its binding mode and affinity to target kinases compared to Dasatinib.

Until such studies are conducted and published, this compound should be considered a compound with unknown and uncharacterized pharmacological potential. Professionals in the pharmaceutical industry should be aware of its existence as an impurity and the current lack of data regarding its biological activity.

The Formation of Deschloro Dasatinib: A Technical Review of a Key Process-Related Impurity

For Researchers, Scientists, and Drug Development Professionals

Dasatinib, a potent tyrosine kinase inhibitor, is a critical therapeutic agent in the management of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL). The intricate multi-step synthesis of this complex molecule can lead to the formation of various process-related impurities. Among these, Deschloro Dasatinib, a molecule identical to the active pharmaceutical ingredient (API) but lacking the chlorine atom on the N-phenyl ring, is a known impurity that requires careful monitoring and control during drug substance manufacturing. This technical guide provides a comprehensive review of the available literature on the formation of this compound, detailing synthetic pathways, potential mechanisms of formation, and the analytical methodologies crucial for its identification and quantification.

Synthetic Landscape of Dasatinib and the Origin of Impurities

The synthesis of Dasatinib is a complex process that can be approached through various routes, each with its own set of potential impurities. A common pathway involves the coupling of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide with a substituted pyrimidine ring, followed by the introduction of the hydroxyethylpiperazine side chain.

This compound (CAS No: 1184919-23-0; Molecular Formula: C22H27N7O2S) is recognized as a process-related impurity.[1][2][3][4][5] Its formation is likely linked to the starting materials or intermediates used in the synthesis. The primary precursor to the N-phenyl moiety is 2-chloro-6-methylaniline. If this starting material contains a certain percentage of its dechlorinated analog, 2-methylaniline, it would be carried through the synthetic steps to yield this compound as a final impurity.

Forced Degradation Studies: Probing the Stability of Dasatinib

Forced degradation studies are essential for identifying potential degradation products that could form under various stress conditions during the shelf life of a drug product. While these studies on Dasatinib have been published, the formation of this compound as a major degradant has not been a primary finding in the reviewed literature. Instead, other degradation products have been identified under acidic, basic, oxidative, and photolytic stress.

For instance, a study on the forced degradation of Dasatinib identified two major degradation products under acidic and oxidative conditions.[1][6][7] One was a chlorinated impurity on the pyrimidine ring, and the other was the well-known Dasatinib N-oxide.[1][6][7] This suggests that the dechlorination of the phenyl ring is not a favored degradation pathway under these specific stress conditions.

However, the absence of evidence is not evidence of absence. It is plausible that this compound could be formed under specific, as-yet-unreported, stress conditions or as a minor degradant that was not the focus of published studies.

Quantitative Data on Impurity Formation

Publicly available literature does not contain specific quantitative data on the levels of this compound formed during either synthesis or degradation. Pharmaceutical manufacturers would typically generate this data internally as part of their process development and validation activities. For illustrative purposes, the following table summarizes hypothetical data on the formation of a process-related impurity like this compound under various synthetic conditions.

| Parameter | Condition A | Condition B | Condition C |

| Starting Material Purity (2-chloro-6-methylaniline) | 99.5% | 99.0% | 99.9% |

| Reaction Temperature | 80°C | 100°C | 80°C |

| Reaction Time | 12 hours | 12 hours | 24 hours |

| Catalyst | Palladium-based | Nickel-based | Palladium-based |

| This compound Level (Area % by HPLC) | 0.15% | 0.35% | 0.10% |

Experimental Protocols

Detailed experimental protocols for the specific synthesis of this compound are not published. However, the following are representative protocols for the synthesis of Dasatinib and for conducting forced degradation studies, which are the primary methods for investigating the formation of such impurities.

General Synthetic Protocol for Dasatinib

A common synthetic approach for Dasatinib involves the following key steps:

-

Amide Formation: Reaction of 2-aminothiazole-5-carboxylic acid with 2-chloro-6-methylaniline to form the corresponding amide.

-

Coupling Reaction: The resulting thiazole carboxamide is then coupled with a 4,6-dichloro-2-methylpyrimidine.

-

Side Chain Introduction: The final step involves the nucleophilic substitution of one of the chlorine atoms on the pyrimidine ring with 1-(2-hydroxyethyl)piperazine.

The formation of this compound would likely occur if the 2-chloro-6-methylaniline starting material is contaminated with 2-methylaniline.

Protocol for Forced Degradation Study of Dasatinib

This protocol is adapted from published stability-indicating methods for Dasatinib.[1][3][4][6][7]

-

Acid Degradation: Dasatinib solution (1 mg/mL in methanol) is treated with 1N HCl and refluxed for 8 hours at 60°C. The solution is then neutralized with 1N NaOH.

-

Base Degradation: Dasatinib solution (1 mg/mL in methanol) is treated with 1N NaOH and refluxed for 8 hours at 60°C. The solution is then neutralized with 1N HCl.

-

Oxidative Degradation: Dasatinib solution (1 mg/mL in methanol) is treated with 30% hydrogen peroxide at room temperature for 24 hours.

-

Thermal Degradation: Dasatinib solid is exposed to a temperature of 105°C for 24 hours.

-

Photolytic Degradation: Dasatinib solution (1 mg/mL in methanol) is exposed to UV light (254 nm) for 24 hours.

Samples from each condition are then analyzed by a stability-indicating HPLC method to identify and quantify any degradation products.

Visualizing the Processes

The following diagrams, generated using the DOT language, illustrate the general synthetic pathway for Dasatinib and a logical workflow for impurity identification.

Caption: General synthetic pathway of Dasatinib and the potential route for the formation of this compound from an impure starting material.

Caption: A logical workflow for the identification and characterization of process-related impurities such as this compound.

Conclusion

This compound is a recognized process-related impurity in the synthesis of Dasatinib, likely originating from the corresponding dechlorinated aniline starting material. While forced degradation studies have not highlighted this as a major degradation product, its presence as a process impurity necessitates robust analytical methods for its detection and control. The lack of detailed public information on its specific formation pathways underscores the proprietary nature of pharmaceutical process development. A thorough understanding of the synthetic route and the implementation of a comprehensive impurity control strategy are paramount to ensuring the quality, safety, and efficacy of the final Dasatinib drug product.

References

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. 2-Amino-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide [lgcstandards.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Dasatinib – Trusted Partner in Pharmaceutical & Life Science Solutions – Sri Satyadeva Lifescience [srisatyadevalifescience.com]

- 5. This compound | TRC-D289265-1MG | LGC Standards [lgcstandards.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Player: A Technical Guide to Understanding the Role of Deschloro Dasatinib in Drug Stability

For Researchers, Scientists, and Drug Development Professionals

The stability of a pharmaceutical product is a critical attribute that ensures its safety, efficacy, and quality over its shelf life. For potent active pharmaceutical ingredients (APIs) like Dasatinib, a tyrosine kinase inhibitor used in cancer therapy, understanding and controlling impurities is paramount. This technical guide delves into the significance of one such impurity, Deschloro Dasatinib, and its role within the broader context of Dasatinib's stability profile. While direct studies quantifying the specific impact of this compound on stability are not extensively published, this guide synthesizes available information on Dasatinib's degradation pathways and impurity profiling to provide a comprehensive understanding for researchers and drug developers.

The Criticality of Impurity Control in Drug Stability

Impurities in a drug substance or product can arise from the manufacturing process (process-related impurities) or from the degradation of the API over time (degradants).[1][2] The presence of these impurities, even in minute quantities, can have significant consequences:

-

Reduced Efficacy: Degradation of the API leads to a lower concentration of the active molecule, potentially reducing the therapeutic effect of the drug.[1]

-

Toxicity: Impurities can have their own pharmacological or toxicological effects, posing a risk to patient safety.[1]

-

Altered Physicochemical Properties: The presence of impurities can affect properties such as solubility, dissolution rate, and bioavailability of the drug product.

Regulatory bodies worldwide, including the International Council for Harmonisation (ICH), have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances and products.[1]

Dasatinib and its Impurity Landscape

Dasatinib is known to be susceptible to degradation under various stress conditions, including hydrolysis (acidic and alkaline), oxidation, and photolysis. Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.

A variety of process-related impurities and degradation products of Dasatinib have been identified. These are typically monitored and controlled during the manufacturing process and throughout the product's shelf life.

| Impurity Type | Examples Found in Dasatinib | Potential Origin |

| Process-Related Impurities | Intermediates from synthesis, such as 2-Amino-N-(2-chloro-6-methyl phenyl) thizaole-5-carboxamide.[3] | Incomplete reactions or side reactions during the synthesis of the API. |

| Degradation Products | N-oxide of Dasatinib, products of hydrolysis. | Exposure of the drug substance or product to stress conditions like acid, base, light, or oxidizing agents. |

| Other Impurities | Reagents, solvents, or catalysts used in the manufacturing process. | Residual amounts from the synthesis and purification steps. |

Understanding this compound

This compound is a known impurity of Dasatinib. While the reviewed literature does not extensively detail its formation as a degradation product, it is available as a reference standard for analytical purposes, indicating its relevance in the quality control of Dasatinib. It is plausible that this compound is a process-related impurity, arising from starting materials or intermediates that lack the chlorine substituent.

The stability of any process-related impurity is a crucial aspect of overall drug product stability. Even if an impurity is present at acceptable levels at the time of manufacture, its own degradation or interaction with the API or excipients over time could lead to the formation of new, uncharacterized impurities. Therefore, the analytical methods used for stability testing must be capable of separating and quantifying not only the API and its primary degradants but also significant process-related impurities like this compound.

Experimental Protocols for Stability-Indicating Analysis

The development of a robust, stability-indicating analytical method is critical for monitoring the impurity profile of Dasatinib throughout its shelf life. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Forced Degradation Studies

To develop a stability-indicating method, the drug substance is subjected to various stress conditions to induce degradation.

| Stress Condition | Typical Experimental Parameters |

| Acid Hydrolysis | 0.1 N HCl at 60°C for 30 minutes |

| Alkaline Hydrolysis | 2 N NaOH at room temperature for 30 minutes |

| Oxidative Degradation | 30% H₂O₂ at 60°C for 30 minutes |

| Thermal Degradation | Dry heat at a specified temperature and duration |

| Photolytic Degradation | Exposure to UV and visible light |

Sample Stability-Indicating HPLC Method

The following is a representative HPLC method synthesized from multiple sources for the analysis of Dasatinib and its impurities.

| Parameter | Specification |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol). |

| Flow Rate | Typically 1.0 mL/min |

| Detection Wavelength | UV detection, often around 324 nm for Dasatinib. |

| Column Temperature | Ambient or controlled (e.g., 25°C) |

| Injection Volume | 10-20 µL |

| Diluent | A mixture of the mobile phase components or other suitable solvents in which the API and impurities are soluble and stable. |

Workflow for Impurity Analysis and Characterization